3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with additional functional groups that may enhance its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE typically involves multiple steps:
-
Formation of the Quinazolinone Core
Starting Material: Anthranilic acid derivatives.
Reaction: Amidation with appropriate acid chlorides followed by cyclization using acetic anhydride under reflux conditions to form benzoxazinones.
Final Step: Treatment with ammonia to yield the quinazolinone core.
-
Functional Group Addition
Step 1: Introduction of the phenoxymethyl group via nucleophilic substitution.
Step 2: Condensation with 4-hydroxybenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To manage large-scale reactions efficiently.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduced forms that may alter the compound’s reactivity and solubility.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives that can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in various metabolic pathways.
Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal strains.
Medicine
Anticancer Properties: Studied for its ability to inhibit cancer cell proliferation.
Anti-inflammatory Effects: Potential use in treating inflammatory diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Intermediate in the synthesis of drugs with therapeutic potential.
Mechanism of Action
The mechanism by which 3-{[(4-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Substituted-4(3H)-Quinazolinones: Differ in the substitution pattern, affecting their biological activity.
3-Substituted-4(3H)-Quinazolinones: Similar core structure but different functional groups, leading to varied applications.
Uniqueness
Functional Groups: The presence of both phenoxymethyl and 4-hydroxyphenylmethylene groups provides unique reactivity and biological properties.
Biological Activity: Enhanced activity due to the specific arrangement of functional groups, making it a promising candidate for further research.
Would you like more detailed information on any specific section?
Properties
Molecular Formula |
C22H17N3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O3/c26-17-12-10-16(11-13-17)14-23-25-21(15-28-18-6-2-1-3-7-18)24-20-9-5-4-8-19(20)22(25)27/h1-14,26H,15H2/b23-14+ |
InChI Key |
MSBOGGFWWCVUHU-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.